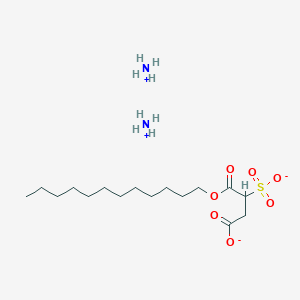
Diammonium 1-lauryl sulfosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate involves two main reactions: esterification and sulfonation . In the esterification reaction, lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This is followed by a sulfonation reaction where lauryl maleate reacts with sodium bisulfite to produce Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate primarily undergoes substitution reactions due to the presence of sulfonate and ester groups . It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and alcohols.
Hydrolysis Reactions: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted sulfosuccinates and hydrolyzed products such as lauryl alcohol and maleic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Applications in Personal Care Products
Diammonium 1-lauryl sulfosuccinate is primarily utilized in personal care products due to its multifunctional properties:
- Cleansing Agent : It effectively cleanses skin, hair, and teeth by reducing surface tension and allowing for the removal of dirt and oil.
- Foaming Agent : The compound generates stable foam, enhancing the sensory experience of products like shampoos and body washes.
- Skin Conditioning : It helps maintain skin hydration and softness, making it a valuable ingredient in moisturizers and conditioners.
Table 1: Common Personal Care Products Containing this compound
| Product Type | Functionality |
|---|---|
| Shampoos | Cleansing and foaming |
| Body Washes | Cleansing and skin conditioning |
| Facial Cleansers | Gentle cleansing |
| Bubble Baths | Foaming agent |
| Hand Soaps | Antimicrobial properties |
Applications in Household Cleaning Products
In addition to personal care applications, this compound is also found in various household cleaning products. Its surfactant properties make it effective in removing stains and dirt from surfaces.
Table 2: Household Cleaning Products Utilizing this compound
| Product Type | Functionality |
|---|---|
| All-Purpose Cleaners | Surface cleaning |
| Dishwashing Liquids | Grease cutting |
| Laundry Detergents | Stain removal |
Case Study 1: Effectiveness in Shampoo Formulations
A study conducted on the formulation of sulfate-free shampoos highlighted the use of this compound as a primary surfactant. The results showed that shampoos containing this ingredient provided superior foaming characteristics while maintaining mildness on the scalp compared to traditional sulfate-based shampoos .
Case Study 2: Skin Tolerance Assessment
An assessment of skin tolerance for products containing this compound indicated that formulations were well-tolerated by users with sensitive skin. The study emphasized the importance of formulating at appropriate concentrations to avoid irritation, reinforcing the compound's safety profile when used correctly .
Regulatory Status and Safety Assessment
The safety of this compound has been evaluated by various regulatory bodies. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this ingredient is safe for use in cosmetic formulations when formulated to be non-irritating .
Wirkmechanismus
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away . The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and removal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium Cetearyl Sulfosuccinate
- Disodium Cocosulfosuccinate
- Disodium Isodecyl Sulfosuccinate
Uniqueness
Compared to similar compounds, Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate is milder and less irritating, making it suitable for sensitive skin formulations . It also provides superior foaming properties, which is highly desirable in personal care products .
Eigenschaften
CAS-Nummer |
123776-54-5 |
|---|---|
Molekularformel |
C32H66N2O14S2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C16H30O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22;;/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22);2*1H3 |
InChI-Schlüssel |
SHLKYEAQGUCTIO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















